molecular formula C15H18ClNO B172011 [2-(3-Phenylpropoxy)phenyl]amine hydrochloride CAS No. 108715-56-6

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Cat. No.: B172011
CAS No.: 108715-56-6
M. Wt: 263.76 g/mol
InChI Key: LGCBWSFTCFXMBH-UHFFFAOYSA-N
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Description

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS 108715-56-6) is a primary amine hydrochloride salt with the molecular formula C₁₅H₁₈ClNO and a molecular weight of 263.77 g/mol . It features a phenylpropoxy group attached to the 2-position of a benzene ring and a primary amine group protonated as a hydrochloride salt. This compound is widely used as a building block in organic synthesis, drug discovery, and agrochemical development due to its structural versatility and reactivity . Its applications include serving as an intermediate in the synthesis of antiproliferative agents, analgesics, and monoamine transporter modulators .

Properties

IUPAC Name

2-(3-phenylpropoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13;/h1-5,7-8,10-11H,6,9,12,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCBWSFTCFXMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586413
Record name 2-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108715-56-6
Record name 2-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 2-Nitrophenol

The primary route involves alkylation of 2-nitrophenol with 3-phenylpropyl bromide under basic conditions. Key steps include:

  • Reagents : 2-Nitrophenol, 3-phenylpropyl bromide, cesium carbonate (Cs₂CO₃), dimethylformamide (DMF).

  • Conditions : 24–48 hours at 25–40°C under inert atmosphere.

  • Mechanism : Nucleophilic substitution (SN₂) at the phenolic oxygen.

The reaction yields 2-(3-phenylpropoxy)nitrobenzene, isolated via silica gel chromatography (60–75% yield).

Catalytic Hydrogenation of Nitro Group

The nitro intermediate is reduced to the corresponding amine:

  • Catalyst : 5–10% Pd/C under H₂ (1–3 atm).

  • Solvent : Methanol or ethanol at 25–50°C.

  • Yield : 80–95% after 12–24 hours.

Post-reduction, the free base [2-(3-phenylpropoxy)phenyl]amine is treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt (90–98% purity).

Reductive Amination Pathway

Intermediate Synthesis

An alternative approach starts with 2-hydroxyacetophenone:

  • Alkylation : 2-Hydroxyacetophenone reacts with 3-phenylpropyl bromide using K₂CO₃ in DMF (70°C, 12 hours).

  • Oxime Formation : The ketone is converted to an oxime using hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

Reductive Amination

The oxime undergoes hydrogenation:

  • Catalyst : Raney Ni or PtO₂ under H₂ (50–100 atm).

  • Conditions : 60–80°C in THF/MeOH (10:1), yielding the amine intermediate.

  • Salt Formation : Treatment with HCl gas in diethyl ether produces the hydrochloride salt (85–90% yield).

Alternative Pathways

Diazotization and Reduction (Patent CN102531953A)

A patented method employs diazotization of 2-(3-phenylpropoxy)aniline:

  • Diazotization : Reaction with NaNO₂/HCl at 0–5°C.

  • Reduction : Sodium pyrosulfite (Na₂S₂O₅) at pH 7–9, 20–35°C.

  • Hydrolysis : Acidic hydrolysis with HCl yields the hydrochloride salt (98.5% purity).

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to accelerate alkylation:

  • Conditions : 2-Nitrophenol, 3-phenylpropyl bromide, K₂CO₃, DMF, 100°C, 30 minutes.

  • Yield : 78% for the nitro intermediate, with 90% reduction efficiency.

Comparative Analysis of Methods

MethodKey StepsConditionsYield (%)Purity (%)Reference
Williamson + H₂Alkylation → ReductionPd/C, H₂, 25°C70–8590–98
Reductive AminationOxime → HydrogenationRaney Ni, 50 atm H₂80–9085–92
DiazotizationDiazotization → ReductionNa₂S₂O₅, pH 7–9, 20°C75–8098.5
MicrowaveMicrowave alkylation100°C, 30 minutes7895

Optimization Strategies

Catalyst Selection

  • Pd/C vs. Raney Ni : Pd/C offers faster nitro reduction (6 vs. 12 hours) but higher cost.

  • Base Influence : Cs₂CO₃ outperforms K₂CO₃ in alkylation yields (75% vs. 65%) due to superior solubility.

Solvent Systems

  • DMF vs. THF : DMF increases alkylation efficiency (70% vs. 50%) but complicates purification.

Salt Crystallization

  • Ethanol vs. Isopropanol : Isopropanol yields larger hydrochloride crystals (98% purity vs. 95% in ethanol).

Challenges and Solutions

  • Byproduct Formation : Disubstituted ethers may form during alkylation. Mitigated by using excess 2-nitrophenol (1.5 equiv).

  • Over-Reduction : Excessive H₂ exposure reduces aromatic rings. Controlled H₂ pressure (1–3 atm) prevents this .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro compounds or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylpropoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Phenylpropoxy)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.

Biology

In biological research, the compound is used to investigate its effects on cellular processes and pathways. It serves as a model compound to study the interaction of amine-containing molecules with biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Pharmacological Comparisons

The table below compares key structural features, physicochemical properties, and pharmacological activities of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride with its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Activity Reference
[2-(3-Phenylpropoxy)phenyl]amine HCl C₁₅H₁₈ClNO 263.77 2-phenylpropoxy, primary amine HCl Antiproliferative, building block
[3-(3-Phenylpropoxy)phenyl]amine HCl C₁₅H₁₈ClNO 263.77 3-phenylpropoxy, primary amine HCl Not specified
N-(3-Methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine C₂₅H₂₅N₂O₂ 385.48 Quinoline core, 3-phenylpropoxy Antiproliferative (IC₅₀ ~2.56 μM)
1-(2-(3-Phenylpropoxy)ethyl)pyrrolidine HCl C₁₅H₂₂ClNO 267.79 Pyrrolidine ring, ethyl linker Mu opioid receptor binding
[3-(Heptyloxy)phenyl]amine HCl C₁₃H₂₂ClNO 259.77 Heptyloxy chain, primary amine HCl Not specified
Key Observations:

Positional Isomerism: The positional isomer [3-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS 17399-25-6) shares the same molecular formula but differs in the phenylpropoxy group’s attachment position (3- vs. 2-position). This minor structural variation can significantly alter binding affinity and metabolic stability in biological systems .

Heterocyclic Core: The quinoline derivative N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine exhibits potent antiproliferative activity (IC₅₀ values <10 μM against multiple cancer cell lines) . The planar quinoline core enhances intercalation with DNA or protein targets, a feature absent in the simpler benzene-based target compound.

Amine Substituents : Replacing the primary amine with a pyrrolidine ring (as in 1-(2-(3-Phenylpropoxy)ethyl)pyrrolidine HCl ) shifts pharmacological activity toward Mu opioid receptor binding, highlighting the role of tertiary amines in receptor interactions .

Pharmacodynamic and Kinetic Considerations

  • Antiproliferative Activity: The quinoline derivative’s IC₅₀ values (2.56–3.67 μM) surpass those of simpler phenylpropoxy-amines, emphasizing the role of heterocyclic cores in enhancing potency .
  • Receptor Binding : The pyrrolidine analog’s affinity for Mu opioid receptors (Ki ~40 nM) suggests that bulky amine substituents improve receptor interaction compared to primary amines .
  • Metabolic Stability : The phenylpropoxy group’s electron-rich aromatic system may reduce oxidative metabolism compared to alkyl chains (e.g., heptyloxy), prolonging half-life .

Biological Activity

Overview

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride, with the molecular formula C15H18ClNO, is a compound that has garnered attention in both chemical and biological research due to its unique structural features. This compound is primarily utilized in scientific studies to explore its interactions with biological systems and its potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 2-(3-Phenylpropoxy)aniline with hydrochloric acid. The preparation process includes:

  • Synthesis of 2-(3-Phenylpropoxy)aniline : This intermediate is created by reacting 3-phenylpropyl bromide with aniline in the presence of a base, such as potassium carbonate.
  • Formation of Hydrochloride Salt : The resulting aniline derivative is treated with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as receptors or enzymes. This compound is believed to modulate various cellular pathways, influencing processes such as inflammation and cell signaling.

Pharmacological Applications

Research indicates that this compound exhibits anti-inflammatory and immunosuppressive activities. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines like IL-1β and TNFα, suggesting its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of IL-1β and TNFα production
ImmunosuppressiveReduction in immune response markers
Cell signaling modulationInteraction with specific receptors and enzymes

Case Studies

  • In Vitro Studies : A study demonstrated that this compound significantly reduced the production of inflammatory cytokines in peripheral blood mononuclear cells (PBMCs) when stimulated by lipopolysaccharides (LPS). This suggests that the compound may have therapeutic potential in conditions characterized by excessive inflammation .
  • In Vivo Studies : In animal models, administration of this compound prior to LPS exposure resulted in decreased levels of inflammatory markers in serum, indicating a protective effect against LPS-induced inflammation.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its balance of stability and reactivity. For instance, while other phenolic compounds may exhibit similar anti-inflammatory properties, they often lack the same degree of specificity or potency in targeting inflammatory pathways.

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-(3-Phenylpropoxy)anilineIntermediate for synthesisModerate anti-inflammatory
3-PhenylpropylamineSimple amine structureLow anti-inflammatory
PhenylpropoxybenzeneBasic phenolic compoundMinimal biological activity

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